4-[cyclohexyl(methyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide
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Overview
Description
4-[cyclohexyl(methyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide is a complex organic compound that features a benzamide core substituted with a cyclohexyl(methyl)sulfamoyl group and a thiazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[cyclohexyl(methyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common approach is to start with the benzamide core and introduce the cyclohexyl(methyl)sulfamoyl group through sulfonation reactions. The thiazolyl group can be introduced via a cyclization reaction involving thioamides and α-haloketones under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
4-[cyclohexyl(methyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The sulfamoyl group can be oxidized to form sulfonic acids.
Reduction: The thiazolyl group can be reduced under specific conditions to form thiazolidines.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Thiazolidine derivatives.
Substitution: Halogenated or nitrated benzamide derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-[cyclohexyl(methyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets. The thiazolyl group can interact with enzyme active sites, potentially inhibiting their activity. The sulfamoyl group may enhance the compound’s binding affinity and specificity for certain receptors or enzymes, modulating their function and leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
4-[cyclohexyl(methyl)sulfamoyl]-N-(1,3-dimethyl-2-oxobenzimidazol-5-yl)benzamide: Similar structure but with a benzimidazole core.
N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide: Contains a thiazole and sulfonamide group, similar antibacterial activity.
Uniqueness
4-[cyclohexyl(methyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable scaffold for drug development and material science applications.
Properties
IUPAC Name |
4-[cyclohexyl(methyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S2/c1-20(14-5-3-2-4-6-14)25(22,23)15-9-7-13(8-10-15)16(21)19-17-18-11-12-24-17/h7-12,14H,2-6H2,1H3,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKUVMJKCNMRQIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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